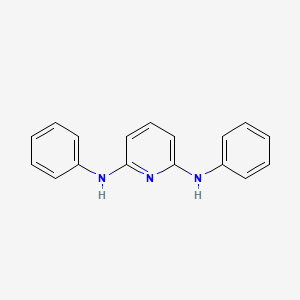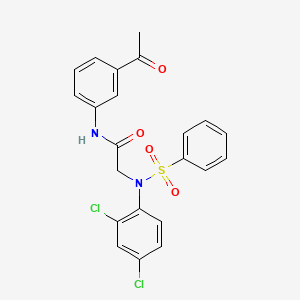![molecular formula C14H14ClN3S B3543416 N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B3543416.png)
N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea, also known as CPET, is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. CPET is a thiourea derivative that has been synthesized using various methods, including the reaction of 2-chlorobenzoyl isothiocyanate with 2-(2-pyridinyl)ethylamine.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, this compound has been shown to modulate the activity of various neurotransmitters, making it a potential candidate for the development of new drugs for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is its broad range of potential applications in various fields. This compound has been shown to exhibit antitumor, anti-inflammatory, antifungal, and antibacterial properties, as well as potential applications in agriculture and environmental science. However, one limitation of this compound is its potential toxicity, as high doses of this compound have been shown to cause liver and kidney damage in animal studies. Further research is needed to determine the optimal dosage and safety profile of this compound for different applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea. One area of research is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurological disorders. Another area of research is the optimization of this compound synthesis methods to improve yield and purity. Additionally, further research is needed to determine the optimal conditions for the use of this compound in agriculture and environmental science applications, including dosage, application method, and potential environmental impacts.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has been widely studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent, as it can suppress the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
In agriculture, this compound has been studied for its potential as a plant growth regulator. This compound has been shown to enhance the growth of various crops, including rice, wheat, and soybean. This compound has also been investigated for its ability to improve the resistance of crops to environmental stressors, such as drought and salinity.
In environmental science, this compound has been studied for its potential as a water treatment agent. This compound has been shown to effectively remove heavy metals from contaminated water, making it a potential candidate for the development of new water treatment technologies.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-pyridin-2-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c15-12-6-1-2-7-13(12)18-14(19)17-10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFKMIALTUTPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCCC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-cyclohexyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3543342.png)
![N-(3-chloro-4-methylphenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3543346.png)
![N~2~-(2-chlorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3543365.png)

![4-[5-(3-chloro-4-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B3543382.png)
![4-methyl-5-phenyl-2-[(4-phenyl-1-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3543399.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3543400.png)
![N-(2,4-dichlorophenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3543410.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3543424.png)
![3-(3,4-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3543431.png)
![N-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B3543437.png)
![N-(3-acetylphenyl)-2-[(2-bromobenzyl)thio]acetamide](/img/structure/B3543442.png)
![N~2~-(3-chlorobenzyl)-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3543449.png)